1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with a carboxylic acid group and a 3,3-dimethylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the carboxylic acid group: This can be done via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Attachment of the 3,3-dimethylbutan-2-yl group: This step usually involves alkylation reactions, where the pyrazole ring is treated with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Phthalic acid, 3,3-dimethylbut-2-yl isobutyl ester: This compound has a similar 3,3-dimethylbutan-2-yl group but differs in its ester functionality and aromatic ring structure.
3,3-Dimethylbutane-2-ol: This compound shares the 3,3-dimethylbutan-2-yl group but lacks the pyrazole ring and carboxylic acid group.
Uniqueness: 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of a pyrazole ring, carboxylic acid group, and 3,3-dimethylbutan-2-yl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H18N2O2/c1-7-9(10(14)15)6-13(12-7)8(2)11(3,4)5/h6,8H,1-5H3,(H,14,15) |
InChI Key |
RVJCJYSUGIZFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(C)C(C)(C)C |
Origin of Product |
United States |
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